molecular formula C18H25N3O3S B12959189 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12959189
M. Wt: 363.5 g/mol
InChI Key: HNTPTBHPFYYORO-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyrazine derivatives often employs large-scale multi-component reactions. These reactions are designed to be operationally simple and can be carried out on a gram scale . The use of catalysts such as iodine and solvents like ethanol is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized imidazo[1,5-a]pyrazine derivatives, while reduction reactions yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyrazine derivatives are unique due to their specific structural features and diverse biological activities. They offer a versatile scaffold for the development of new therapeutic agents and chemical reactions .

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl 2-(3-methylsulfanylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H25N3O3S/c1-18(2,3)24-17(23)19-8-9-20-14(11-19)12-21(16(20)22)13-6-5-7-15(10-13)25-4/h5-7,10,14H,8-9,11-12H2,1-4H3

InChI Key

HNTPTBHPFYYORO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC

Origin of Product

United States

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